The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic molecule notable for its diverse functional groups, including a furan ring, a triazole ring, and a sulfanyl group. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows for various interactions with biological targets, making it a valuable subject of study in pharmaceutical development.
This compound can be classified under the category of triazole derivatives, which are recognized for their broad range of biological activities. The presence of both the furan and triazole rings enhances its potential as a therapeutic agent. The compound's molecular formula is with a molecular weight of approximately 426.3 g/mol. It is often synthesized from readily available precursors in laboratory settings.
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves several key steps:
Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide |
| InChI | InChI=1S/C16H16Br2N5O2S/c1-9(17)10(18)11(19)12(20)13(21)14(22)15(23)16(24) |
| InChI Key | CAKIYDGKGVNRJC-UHFFFAOYSA-N |
This data indicates that the compound features multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo several chemical transformations:
These reactions highlight the versatility of the compound in synthetic chemistry.
The mechanism of action for 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide primarily involves its interaction with specific biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit significant biological activity against various pathogens and cancer cells.
The physical properties include:
The chemical properties encompass:
The compound has promising applications in several fields:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5